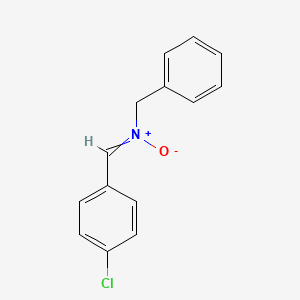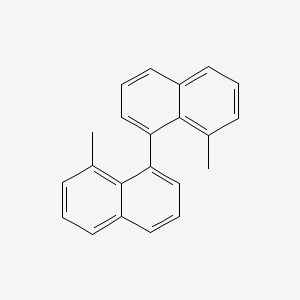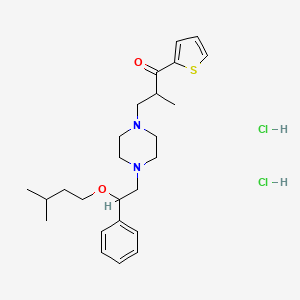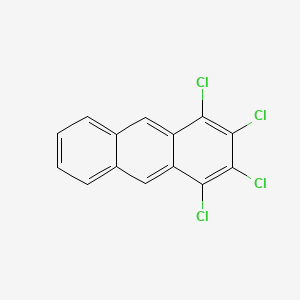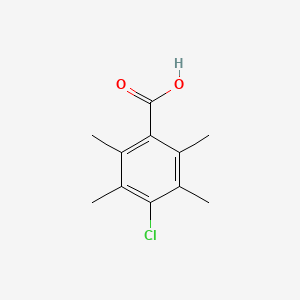
Benzoic acid, 4-chloro-2,3,5,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- is an organic compound with the molecular formula C11H13ClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2,3,5,6-tetramethyl- typically involves the chlorination of 2,3,5,6-tetramethylbenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas and a suitable solvent such as acetic acid .
Industrial Production Methods
Industrial production of benzoic acid, 4-chloro-2,3,5,6-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient chlorination and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-chloro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Benzoic acid, 4,4’,4’'-borylidynetris [2,3,5,6-tetramethyl-]
- Benzoic acid, 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(2,2-dimethylpropyl)-
Uniqueness
Benzoic acid, 4-chloro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
28195-32-6 |
|---|---|
Molekularformel |
C11H13ClO2 |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
4-chloro-2,3,5,6-tetramethylbenzoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-5-7(3)10(12)8(4)6(2)9(5)11(13)14/h1-4H3,(H,13,14) |
InChI-Schlüssel |
FJYPQVSCVBLELR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(=O)O)C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


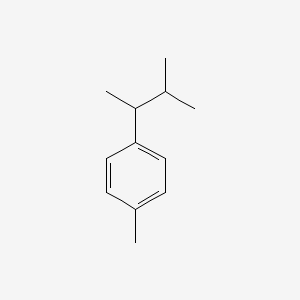
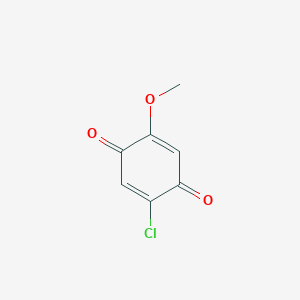
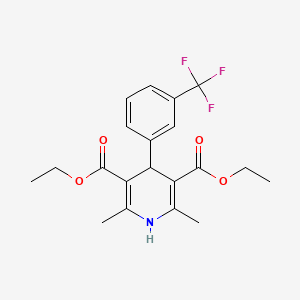
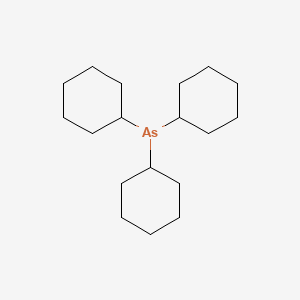
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
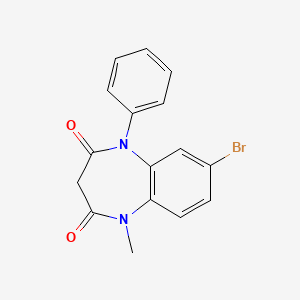
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
